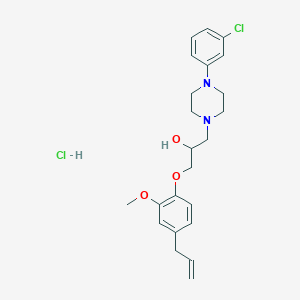

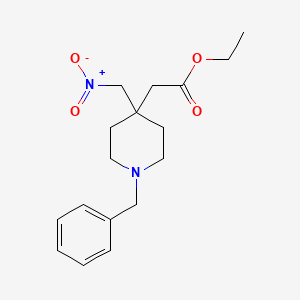

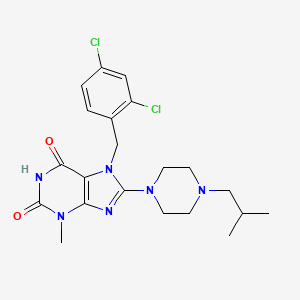

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester (1-BNMPE) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as nitromethylpiperidines, which have been studied for their ability to act as pro-drugs or as inhibitors of enzymes and other biochemical processes. 1-BNMPE has been used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of piperidine derivatives from serine and terminal acetylenes through Claisen rearrangement indicates a versatile approach to producing a broad range of amines containing a substituted piperidine subunit. This method highlights the generality and utility of piperidine derivatives as intermediates in organic synthesis (Acharya & Clive, 2010).

Catalysis and Material Science

- Research involving the esterification of acetic acid with benzyl alcohol catalyzed by Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres demonstrates the potential of using piperidine and its derivatives in catalysis. This process aims to decrease the oxygen content and acidity of crude pyrolysis biofuels, showcasing the application in renewable energy and material science (Zhang et al., 2018).

Medicinal Chemistry and Drug Design

- The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its hydroxy ester derivatives with high diastereo- and enantioselectivities points to applications in chiral synthesis and drug development. Such processes are crucial for creating active pharmaceutical ingredients with desired pharmacological effects (Guo et al., 2006).

Coordination Chemistry

- Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands substituted by pyridine and acetate ethyl ester groups indicate the role of such compounds in constructing novel materials. These materials could have applications ranging from catalysis to molecular electronics (Hu et al., 2016).

properties

IUPAC Name |

ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJUZODKTPHDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)